Cas no 1803865-36-2 (2,4-Diiodo-5-fluorobenzamide)

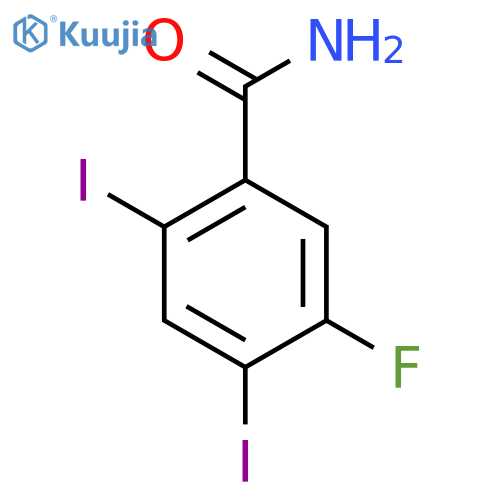

2,4-Diiodo-5-fluorobenzamide structure

商品名:2,4-Diiodo-5-fluorobenzamide

CAS番号:1803865-36-2

MF:C7H4FI2NO

メガワット:390.92010974884

CID:4959819

2,4-Diiodo-5-fluorobenzamide 化学的及び物理的性質

名前と識別子

-

- 2,4-Diiodo-5-fluorobenzamide

-

- インチ: 1S/C7H4FI2NO/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H2,11,12)

- InChIKey: LOQQZURDGBJSIX-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C(=CC=1C(N)=O)F)I

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 190

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 43.1

2,4-Diiodo-5-fluorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015002650-500mg |

2,4-Diiodo-5-fluorobenzamide |

1803865-36-2 | 97% | 500mg |

839.45 USD | 2021-06-21 | |

| Alichem | A015002650-1g |

2,4-Diiodo-5-fluorobenzamide |

1803865-36-2 | 97% | 1g |

1,579.40 USD | 2021-06-21 | |

| Alichem | A015002650-250mg |

2,4-Diiodo-5-fluorobenzamide |

1803865-36-2 | 97% | 250mg |

480.00 USD | 2021-06-21 |

2,4-Diiodo-5-fluorobenzamide 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

1803865-36-2 (2,4-Diiodo-5-fluorobenzamide) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 68551-17-7(Isoalkanes, C10-13)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量